

# Application Notes and Protocols for Imiquimod-Induced Plaque Psoriasis Animal Model

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## Introduction

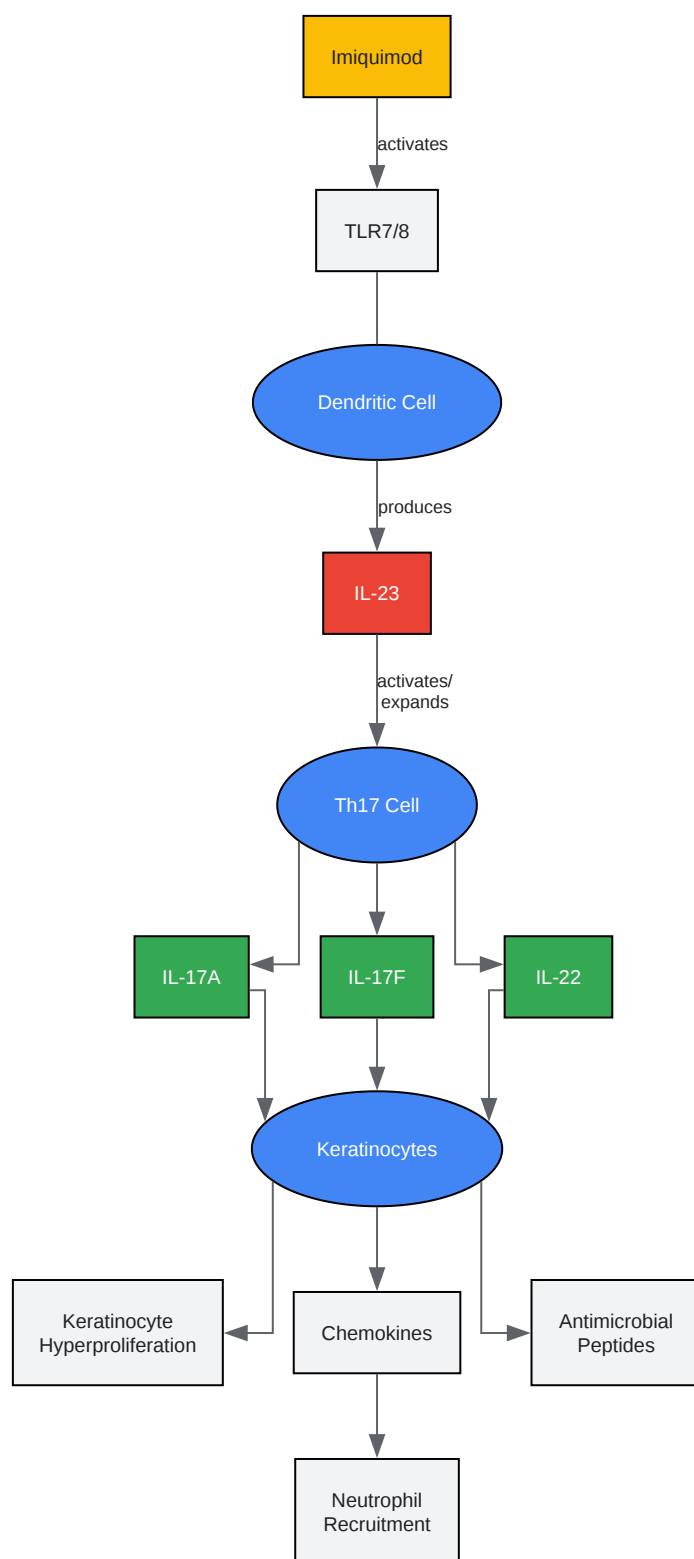
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a central pathogenic pathway in the development of psoriasis. [1][2] Preclinical animal models that recapitulate key aspects of human psoriasis are essential for understanding the disease's pathophysiology and for the discovery and development of novel therapeutics.

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and translationally relevant model that mimics many features of human plaque psoriasis. [1][3] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and epidermal thickening (acanthosis). [4][5][6] Histologically, the model shows key features of psoriasis, including hyperkeratosis, parakeratosis, and infiltration of immune cells into the dermis and epidermis. [1][3] Crucially, this model is dependent on the IL-23/IL-17 cytokine axis, making it particularly suitable for evaluating therapies targeting this pathway. [1][2][3]

These application notes provide detailed protocols for the induction and assessment of the imiquimod-induced psoriasis model, along with methods for data analysis and visualization of the key signaling pathways involved.

## Signaling Pathway in Imiquimod-Induced Psoriasis

The application of imiquimod to the skin activates TLR7 and TLR8 on dendritic cells, leading to the production of IL-23 and other pro-inflammatory cytokines. IL-23, in turn, promotes the expansion and activation of Th17 cells, which release IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines and antimicrobial peptides, which recruit other immune cells, such as neutrophils, further amplifying the inflammatory cascade.



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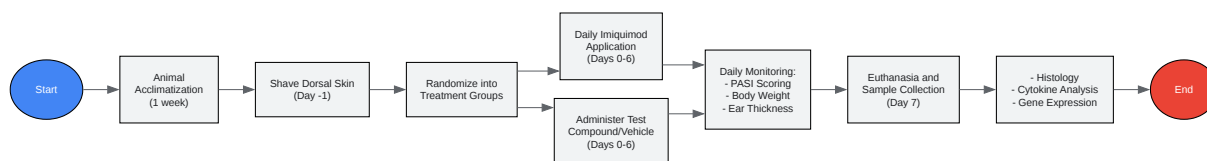
**Fig. 1:** Simplified signaling pathway in IMQ-induced psoriasis.

# Experimental Protocols

## Materials

- 8-12 week old female BALB/c or C57BL/6 mice.[3]
- Imiquimod 5% cream (e.g., Aldara™).[3]
- Control cream (e.g., Vaseline Lanette cream).[5]
- Electric shaver.
- Calipers for measuring skin thickness.
- Syringes and needles for administration of test compounds.
- Standard laboratory equipment for tissue processing and analysis.

## Experimental Workflow



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**Fig. 2:** General experimental workflow for the IMQ-induced psoriasis model.

## Detailed Methodology

- **Animal Preparation:** One day prior to the start of the experiment (Day -1), shave the dorsal skin of the mice.
- **Induction of Psoriasis-like Inflammation:**

- From Day 0 to Day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin.[\[3\]](#)[\[5\]](#)
- For the control group, apply an equivalent amount of a control cream.[\[5\]](#)
- Treatment Administration: Administer the test compound and vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection, or topical application) from Day 0 to Day 6.
- Clinical Assessment (Daily):
  - Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the treated back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
  - Ear Thickness: Measure the thickness of the ear using a digital caliper.
  - Body Weight: Monitor the body weight of each mouse daily.
- Endpoint and Sample Collection (Day 7):
  - Euthanize the mice and collect the treated dorsal skin and spleen.
  - A portion of the skin can be fixed in 10% neutral buffered formalin for histological analysis, while the remainder can be snap-frozen in liquid nitrogen for cytokine and gene expression analysis.

## Data Presentation

### Table 1: Clinical Assessment of Psoriasis-like Skin Inflammation

Group	Mean PASI Score (Day 7)	Mean Ear Thickness (mm, Day 7)	Mean Change in Body Weight (%)
Naive (No Treatment)	0.0 ± 0.0	0.15 ± 0.02	+2.5 ± 0.5
Vehicle + Imiquimod	8.5 ± 0.7	0.35 ± 0.04	-5.0 ± 1.2
Test Compound + Imiquimod	3.2 ± 0.5	0.22 ± 0.03	-1.5 ± 0.8
Positive Control (e.g., Dexamethasone) + Imiquimod	2.5 ± 0.4	0.20 ± 0.02	-2.0 ± 0.9
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group.			

## Table 2: Histopathological and Molecular Analysis

Group	Mean Epidermal Thickness (μm)	Mean IL-17A Level in Skin (pg/mg protein)	Mean IL-23 Level in Skin (pg/mg protein)
Naive (No Treatment)	20 ± 3	15 ± 5	25 ± 8
Vehicle + Imiquimod	150 ± 15	250 ± 30	400 ± 45
Test Compound + Imiquimod	60 ± 8	80 ± 12	150 ± 20
Positive Control (e.g., Dexamethasone) + Imiquimod	50 ± 6	65 ± 10	120 ± 18

Data are presented as mean ± SEM. \*p < 0.05 compared to Vehicle + Imiquimod group.

## Conclusion

The imiquimod-induced psoriasis mouse model is a robust and reproducible tool for investigating the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[4] This model effectively recapitulates the key clinical, histological, and immunological features of human plaque psoriasis, particularly the central role of the IL-23/IL-17 axis.[1][2] By following the detailed protocols and assessment methods outlined in these application notes, researchers can effectively utilize this model to advance the development of new and improved treatments for psoriasis.

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